Retatrutide, also known as LY3437943, is an experimental pharmaceutical compound developed by Eli Lilly and Company. It functions as a triple agonist of three key hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This unique mechanism of action allows retatrutide to enhance insulin secretion, suppress glucagon release, and slow gastric emptying, thereby contributing to improved glycemic control and significant weight loss in individuals with obesity or metabolic disorders .
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
Retatrutide's biological activity is characterized by its ability to activate multiple hormone receptors simultaneously. This triple agonist effect leads to:
Clinical studies have demonstrated that retatrutide can achieve weight reductions of up to 24.2% over 48 weeks in obese individuals without diabetes . Its pharmacokinetics indicate a half-life of approximately six days, allowing for weekly subcutaneous administration .
The synthesis of retatrutide primarily employs solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves:
In industrial settings, large-scale production follows similar principles but includes purification steps using high-performance liquid chromatography to ensure high purity and consistency in the final product .
Retatrutide is primarily being investigated for its potential applications in treating obesity and metabolic disorders. Its ability to simultaneously target multiple hormone receptors positions it as a promising candidate for:
Research into retatrutide's interactions with its target receptors reveals critical structural insights into how it achieves its triple agonist effect. Studies have shown that retatrutide maintains common interactions with conserved residues across the three receptors while also accommodating receptor-specific interactions that enhance its binding affinity and efficacy . For example, specific salt bridges and hydrogen bonds formed between retatrutide and the receptors are crucial for its biological activity.
Retatrutide stands out due to its unique mechanism as a triple agonist compared to other compounds that primarily target one or two receptors. The following are similar compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Retatrutide | Triple agonist (GLP-1R, GIPR, GCGR) | Broad metabolic benefits through multi-receptor targeting |
Semaglutide | GLP-1R agonist | Focused on appetite regulation |
Tirzepatide | Dual agonist (GLP-1R, GIPR) | Combines effects of two hormones |
Liraglutide | GLP-1R agonist | Established efficacy in diabetes management |
Retatrutide's ability to activate three distinct hormone receptors simultaneously provides broader therapeutic benefits compared to these similar compounds, making it a significant advancement in obesity and metabolic disorder treatments .
The structural design of retatrutide represents a sophisticated approach to achieving simultaneous activation of three distinct Class B1 G protein-coupled receptors through a single molecular entity [1] [2]. The peptide adopts a single continuous helical conformation that enables it to penetrate the core of the receptor transmembrane domain via its N-terminal segment, comprising residues 1-13, while the C-terminal segment (residues 14-30) interacts with the N-terminal α-helix of the extracellular domain, the extracellular tip of transmembrane helix 1, and extracellular loop 1 [3].
The molecular architecture of retatrutide consists of 39 amino acids with specific chemical modifications designed to optimize pharmacokinetic properties and receptor binding characteristics [1] [4]. These modifications include the substitution of alanine with 2-aminoisobutyric acid at positions 2 and 20, α-methyl addition to leucine at position 13, and a complex modification group attached to lysine at position 17, specifically (AEEA)-gamma-Glu-C20 diacid [1] [4].
The structural rationale for achieving triple agonism lies in the evolutionary conservation of binding mechanisms across Class B1 receptors [5]. These receptors share a common activation mechanism where the C-terminus of the cognate ligand is initially recognized by the receptor via an N-terminal extracellular domain that forms a hydrophobic ligand-binding groove [5]. This binding enables the N-terminus of the ligand to engage deep into a large volume, open transmembrane pocket of the receptor [5].
Structural analysis reveals that retatrutide achieves triple agonism through a combination of maintaining common interactions with conserved residues and accommodating receptor-specific residues with variable contacts primarily in the upper half of the transmembrane domain pocket [3]. The common interactions involve two salt bridges with glutamic acid residues at positions 6.53b and 7.42b via the positively charged N-terminal nitrogen atom of tyrosine 1, stacking interactions with tryptophan residues via phenylalanine 22, and multiple hydrogen bonds with various conserved residues across all three receptor subtypes [3].
Despite the overall structural similarity of retatrutide-bound glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor complexes, unique structural features are observed at extracellular loop 1, extracellular loop 3, and the extracellular tips of transmembrane helices 1, 3, and 7 [3]. These receptor-specific conformations display distinct positions that enable the peptide to accommodate the structural differences between receptor subtypes while maintaining functional activity [3].
The allosteric modulation patterns exhibited by retatrutide across its target receptor subtypes demonstrate sophisticated receptor-specific adaptations that enable effective multi-receptor activation [3]. The peptide's binding induces distinct conformational changes in each receptor subtype, particularly in the extracellular loop regions and transmembrane helix positioning [3].
In the glucagon receptor complex, the extracellular half of transmembrane helix 7 shifts outward by 4.56 Å and 3.02 Å compared to glucagon-like peptide-1 receptor and glucose-dependent insulinotropic polypeptide receptor structures, respectively [3]. This conformational change facilitates the outward orientation of retatrutide's N-terminus, enabling optimal binding geometry for glucagon receptor activation [3].
The glucose-dependent insulinotropic polypeptide receptor exhibits unique allosteric modulation patterns characterized by extracellular loop 1 adopting an unwound and relaxed loop conformation, likely due to the presence of three proline residues at positions 195, 197, and 199 [3]. This conformational flexibility causes retatrutide to straighten, shifting its tip towards the transmembrane domain core by 4.29 Å and 4.13 Å relative to glucagon-like peptide-1 receptor and glucagon receptor, respectively [3].
The allosteric modulation in glucagon-like peptide-1 receptor and glucagon receptor is characterized by extracellular loop 1 forming a short α-helix structure adjacent to the extracellular tips of transmembrane helix 2 in glucagon-like peptide-1 receptor and transmembrane helix 3 in glucagon receptor [3]. These structural adaptations enable retatrutide to establish receptor-specific interactions while maintaining its core binding mode across all three receptor subtypes [3].
Mutagenesis studies have revealed the functional significance of these allosteric modulation patterns [3]. Mutations of arginine 299 to alanine in glucagon-like peptide-1 receptor extracellular loop 2, arginine 289 to alanine in glucose-dependent insulinotropic polypeptide receptor extracellular loop 2, and isoleucine 194 to lysine in glucagon receptor caused variable decreases in retatrutide potency by 3.7-fold, 4.6-fold, and 36.0-fold, respectively [3].
The binding kinetics of retatrutide demonstrate significant differences compared to native hormone interactions with their respective receptors, reflecting the engineered nature of this triple agonist peptide [6] [7] [8]. The comparative analysis reveals distinct binding affinity profiles that contribute to retatrutide's unique pharmacological properties.
Table 1: Retatrutide Binding Affinity (Ki values)
Receptor | Human Ki (nM) | Mouse Ki (nM) |
---|---|---|
GCGR | 5.6 | 73.0 |
GIPR | 0.057 | 2.8 |
GLP-1R | 7.2 | 1.3 |
Table 2: Retatrutide Functional Potency (EC50 values)
Receptor | Human EC50 (nM) | Mouse EC50 (nM) |
---|---|---|
GCGR | 5.79 | 2.32 |
GIPR | 0.0643 | 0.191 |
GLP-1R | 0.775 | 0.794 |
The binding kinetics reveal that retatrutide exhibits highest affinity for the glucose-dependent insulinotropic polypeptide receptor, with a human Ki value of 0.057 nM, representing exceptional binding strength [6] [7] [8]. This preferential binding to glucose-dependent insulinotropic polypeptide receptor aligns with retatrutide's relative potency compared to native hormones, where it demonstrates 8.9-fold greater potency than native glucose-dependent insulinotropic polypeptide at its cognate receptor [2].
In contrast, retatrutide exhibits reduced potency compared to native hormones at both glucagon-like peptide-1 receptor and glucagon receptor [2]. At the glucagon-like peptide-1 receptor, retatrutide demonstrates 0.4-fold the potency of native glucagon-like peptide-1, while at the glucagon receptor, it exhibits 0.3-fold the potency of native glucagon [2].
Table 3: Retatrutide Potency Relative to Native Hormones
Hormone/Receptor | Relative Potency |
---|---|
Retatrutide vs GLP-1 at GLP-1R | 0.4x (less potent) |
Retatrutide vs GIP at GIPR | 8.9x (more potent) |
Retatrutide vs Glucagon at GCGR | 0.3x (less potent) |
The binding kinetics demonstrate species-specific variations, with notable differences between human and mouse receptor interactions [6] [7] [8]. For the glucagon receptor, the binding affinity differs substantially between species, with mouse Ki values approximately 13-fold higher than human values, indicating weaker binding in the mouse model [6] [7] [8]. Conversely, the glucose-dependent insulinotropic polypeptide receptor and glucagon-like peptide-1 receptor show more consistent binding profiles across species [6] [7] [8].
These binding kinetic profiles reflect the structural modifications incorporated into retatrutide's design, particularly the lipidation with a fatty diacid moiety that extends the peptide's half-life to approximately six days [9] [10]. The engineered binding characteristics enable retatrutide to achieve balanced activation across multiple receptor subtypes while maintaining clinically relevant potency at each target [9] [10].